Home > Products > Screening Compounds P2079 > 3-Nitro Lidocaine
3-Nitro Lidocaine - 39942-49-9

3-Nitro Lidocaine

Catalog Number: EVT-1464402
CAS Number: 39942-49-9
Molecular Formula: C14H21N3O3
Molecular Weight: 279.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Nitro Lidocaine falls under the category of local anesthetics, which are agents used to induce a temporary loss of sensation in a specific area of the body. It is classified as an amide-type local anesthetic, similar to lidocaine, and is often investigated in pharmacological research for its analgesic properties and safety profile.

Synthesis Analysis

The synthesis of 3-Nitro Lidocaine typically involves several key steps:

  1. Starting Material: The synthesis begins with 2,6-dimethylaniline or its nitro derivative.
  2. Nitration: The introduction of a nitro group can be achieved through electrophilic aromatic substitution, where the aromatic ring is treated with a nitrating agent (such as a mixture of concentrated nitric and sulfuric acids) to form 3-nitro-2,6-dimethylaniline.
  3. Acylation: The nitro compound undergoes acylation with chloroacetyl chloride to form the corresponding acetanilide derivative.
  4. Alkylation: Finally, the acetanilide is treated with diethylamine to yield 3-Nitro Lidocaine.
2 6 DimethylanilineNitration3 Nitro 2 6 dimethylanilineAcylation3 NitroacetanilideAlkylation3 Nitro Lidocaine\text{2 6 Dimethylaniline}\xrightarrow{\text{Nitration}}\text{3 Nitro 2 6 dimethylaniline}\xrightarrow{\text{Acylation}}\text{3 Nitroacetanilide}\xrightarrow{\text{Alkylation}}\text{3 Nitro Lidocaine}
Molecular Structure Analysis

The molecular structure of 3-Nitro Lidocaine can be described as follows:

  • Molecular Formula: C13_{13}H16_{16}N2_{2}O2_{2}
  • Molecular Weight: Approximately 232.28 g/mol
  • Structure: The compound features an aromatic ring with two methyl groups and a nitro group attached to it, along with an amide functional group.

Structural Data

  • IUPAC Name: 2-(Diethylamino)-N-(3-nitrophenyl)acetamide
  • Chemical Structure: The structure consists of an aromatic ring (phenyl) substituted with a nitro group at the meta position relative to an acetamide functional group.
Chemical Reactions Analysis

3-Nitro Lidocaine can participate in various chemical reactions typical for amides and nitro compounds:

  1. Reduction Reactions: The nitro group can be reduced to an amine under specific conditions (e.g., using hydrogen gas in the presence of a catalyst).
  2. Hydrolysis: The amide bond can undergo hydrolysis in acidic or basic conditions, yielding the corresponding acid and amine.
  3. Electrophilic Substitution: The aromatic ring can participate in further electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group.
Mechanism of Action

The mechanism by which 3-Nitro Lidocaine exerts its effects is primarily through blocking sodium channels in neuronal membranes. This action prevents the propagation of action potentials, leading to localized anesthesia.

Process Details

  1. Binding: The drug binds preferentially to the inactive state of voltage-gated sodium channels.
  2. Inhibition: This binding inhibits sodium ion influx during depolarization, effectively blocking nerve conduction.
  3. Duration and Potency: Modifications such as nitration may alter binding affinity and duration of action compared to standard lidocaine.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Approximately 70–75 °C.
  • Solubility: Soluble in organic solvents like ethanol and slightly soluble in water.

Chemical Properties

  • pKa Value: The pKa value is around 7.9, indicating that it exists predominantly in its ionized form at physiological pH.
  • Stability: Generally stable under standard conditions but may degrade under extreme pH or temperature conditions.
Applications

3-Nitro Lidocaine is primarily investigated for its potential applications in:

  1. Local Anesthesia: As a local anesthetic agent for surgical procedures.
  2. Pain Management: For managing acute and chronic pain conditions.
  3. Pharmacological Research: Studied for modifications that could enhance efficacy or reduce side effects compared to traditional lidocaine formulations.
Introduction to 3-Nitro Lidocaine

3-Nitro Lidocaine (CAS No. 39942-49-9) is a chemically modified derivative of the widely used local anesthetic lidocaine. Its systematic IUPAC name is 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide, with a molecular formula of C₁₄H₂₁N₃O₃ and a molecular weight of 271.34 g/mol [5]. This compound serves primarily as a synthetic intermediate in the commercial production of lidocaine and related pharmaceuticals, enabling quality control and regulatory compliance for drug manufacturing [5]. Unlike its parent compound, 3-Nitro Lidocaine is not used therapeutically but provides critical insights into structure-activity relationships in anesthetic design. The introduction of a nitro group (-NO₂) at the meta position of lidocaine’s aromatic ring alters its electronic properties and binding behavior, making it a valuable tool for studying anesthetic pharmacology [3] [6].

Chemical and Pharmacological Background of Lidocaine Derivatives

Lidocaine (C₁₄H₂₂N₂O), first synthesized in 1943 by Swedish chemists Nils Löfgren and Bengt Lundqvist, belongs to the amino amide class of local anesthetics [2] [8] [10]. Its derivatives share a core structure consisting of:

  • A lipophilic aromatic ring (typically xylidine).
  • An intermediate amide linkage.
  • A hydrophilic tertiary amine (diethylamino group) [10].

Table 1: Key Lidocaine Derivatives and Their Properties

CompoundChemical FeaturesPrimary Role
LidocaineUnsubstituted xylidine ringClinical anesthetic
3-Nitro Lidocaine−NO₂ group at meta position of xylidine ringSynthetic intermediate
PrilocaineMethyl group on amide nitrogenReduced methemoglobinemia risk
RopivacainePropyl group on piperidine nitrogenReduced cardiotoxicity

Pharmacologically, lidocaine derivatives exert effects through voltage-gated sodium channel (Naᵥ) blockade. The uncharged tertiary amine diffuses across neural membranes, ionizes intracellularly, and binds reversibly to Naᵥ channels, inhibiting depolarization and impulse propagation [8] [10]. Metabolism occurs predominantly via hepatic CYP450 enzymes (CYP1A2 and CYP3A4), yielding active metabolites like monoethylglycinexylidide (MEGX) [8]. The introduction of electron-withdrawing groups (e.g., −NO₂) alters the molecule’s pKa and lipid solubility, potentially delaying metabolic clearance and enhancing protein binding [3] [6].

Structural and Functional Significance of Nitro Substitution in Aliphatic Amides

The addition of a nitro group (−NO₂) to lidocaine’s aromatic ring induces three critical changes:

  • Electronic Effects:The −NO₂ group is strongly electron-withdrawing due to its resonance and inductive properties. This reduces electron density on the aromatic ring, lowering the pKa of the adjacent amide carbonyl. Consequently, the cationic form (active for Naᵥ binding) predominates at physiological pH, potentially enhancing receptor affinity [3] [6]. Quantum mechanical studies indicate nitroaromatics exhibit reduced energy gaps between highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), facilitating charge transfer interactions with biological targets [6].

  • Steric and Binding Implications:Substitution at the meta position (C3) avoids steric clashes with the ortho-methyl groups, permitting optimal orientation for target engagement. The −NO₂ group’s planar geometry allows π-stacking interactions with aromatic residues in Naᵥ channels, potentially prolonging binding residence time. This contrasts with ortho substitution, which causes torsional strain and reduces potency [3] [6].

  • Physicochemical Modifications:Nitro substitution increases molecular weight by 45 g/mol compared to lidocaine and enhances polar surface area (from 32.7 Ų to 71.8 Ų). This reduces membrane permeability but improves aqueous solubility. The −NO₂ group also introduces nuclease resistance, as evidenced in nitroaromatic pharmaceuticals like chloramphenicol [3].

Table 2: Impact of Nitro Substitution on Key Molecular Properties

PropertyLidocaine3-Nitro LidocaineChange
Molecular weight234.34 g/mol271.34 g/mol+15.8%
logP (octanol/water)2.442.05*−16%
Polar surface area32.7 Ų71.8 Ų+119%
pKa (tertiary amine)7.7~8.1*+0.4 units

*Estimated via computational modeling (see [6])

Historical Development of Nitro-Containing Local Anesthetics

The evolution of nitro-containing anesthetics parallels advances in organic synthesis:

  • Early Nitroaromatic Anesthetics: Cocaine (isolated 1860) served as the prototype, but its toxicity spurred synthesis of simpler nitroaromatics. Benzocaine (ethyl 4-aminobenzoate, 1903) was among the first esters derived from p-nitrobenzoic acid reduction [2]. Procaine (1905) incorporated a diethylaminoethyl group onto benzocaine’s scaffold, synthesized via reduction of ethyl 4-nitrobenzoate [2]. These compounds established nitro groups as versatile handles for synthesizing aniline-based anesthetics.

  • Lidocaine’s Synthesis Pathway: The commercial production of lidocaine begins with 2,6-dimethylnitrobenzene, reduced to 2,6-xylidine, which is then acylated with chloroacetyl chloride and reacted with diethylamine [2] [3]. 3-Nitro Lidocaine arises as an intermediate in alternative routes or via direct nitration of lidocaine derivatives, though regioselectivity challenges require careful control [5] [6]. Modern nitration reagents like N-nitrosaccharin enable meta-selective functionalization, avoiding the acid sensitivity of traditional mixed-acid methods [6].

  • Nitro Group’s Role in Modern Anesthetics: Beyond intermediates, nitro groups feature in bioactive anesthetics like articaine (4-methyl-3-nitro-1-propyl-1H-imidazole), where the −NO₂ enhances duration of action. The persistence of nitroaromatic scaffolds underscores their balance of stability and metabolic versatility [3] [10].

Table 3: Historical Milestones in Nitro-Containing Local Anesthetics

YearDevelopmentKey Innovators/Discoverers
1860Isolation of cocaine from coca leavesAlbert Niemann
1903Synthesis of benzocaine from p-nitrobenzoic acidEduard Ritsert
1905Invention of procaineAlfred Einhorn
1943Synthesis of lidocaine via nitro reductionLöfgren & Lundqvist
2019Regioselective nitration using N-nitrosaccharinModern catalytic methods

Properties

CAS Number

39942-49-9

Product Name

3-Nitro Lidocaine

IUPAC Name

2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide

Molecular Formula

C14H21N3O3

Molecular Weight

279.34

InChI

InChI=1S/C14H21N3O3/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(11(14)4)17(19)20/h7-8H,5-6,9H2,1-4H3,(H,15,18)

InChI Key

BLYIETDHPXAQHR-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)[N+](=O)[O-])C

Synonyms

2-(Diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide; 2-(Diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide;_x000B_2-Diethylamino-3’-nitro-2’,6’-acetoxylidide; α-Diethylamino-3-nitro-2,6-dimethylacetanilide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.